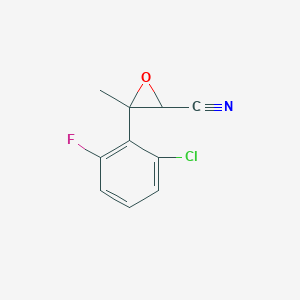
2,3,5-Trichloro-6-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trichloro-6-bromophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of three chlorine atoms and one bromine atom attached to a benzene ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-bromophenol typically involves the halogenation of phenol. One common method is the electrophilic bromination of phenols using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions are usually mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from phenol. The process includes chlorination followed by bromination under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and bromine atoms .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trichloro-6-bromophenol undergoes various chemical reactions, including:
Electrophilic substitution: This compound can participate in further halogenation reactions.
Oxidation and reduction: It can be oxidized or reduced under specific conditions.
Nucleophilic substitution: The halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, further halogenation can lead to the formation of more highly substituted phenols .
Aplicaciones Científicas De Investigación
2,3,5-Trichloro-6-bromophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,3,5-Trichloro-6-bromophenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4-Trichlorophenol
- 2,4,6-Tribromophenol
- 2,3,5-Tribromophenol
Uniqueness
2,3,5-Trichloro-6-bromophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other halogenated phenols. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C6H2BrCl3O |
|---|---|
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
2-bromo-3,5,6-trichlorophenol |
InChI |
InChI=1S/C6H2BrCl3O/c7-4-2(8)1-3(9)5(10)6(4)11/h1,11H |
Clave InChI |
HFUMJHZNXZZWED-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Br)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)
![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)

![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)



![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)


